molecular formula C13H14F3NO B15302493 1-Benzoyl-4-(trifluoromethyl)piperidine

1-Benzoyl-4-(trifluoromethyl)piperidine

Cat. No.: B15302493
M. Wt: 257.25 g/mol
InChI Key: DCJUWPQYGNUMBA-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(trifluoromethyl)piperidine is a synthetic organic compound with the molecular formula C13H14F3NO and a molar mass of 257.25 g/mol This compound is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further substituted with a trifluoromethyl group

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzoyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes . It may also interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Benzoyl-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

phenyl-[4-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-6-8-17(9-7-11)12(18)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

DCJUWPQYGNUMBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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